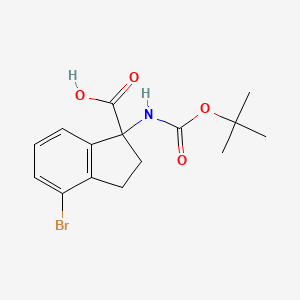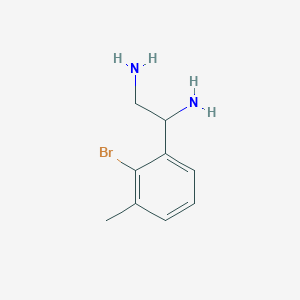
(2-Bromo-3-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 2-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-bromo-3-methylbenzaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding ethane-1,2-diamine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce the corresponding ethane-1,2-diamine derivative.
Scientific Research Applications
(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and amino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.
1,2-Diaminoethane: Another name for ethylenediamine, highlighting its two amino groups.
2-Bromoethanamine: A related compound with a bromo group and an amino group attached to an ethane backbone.
Uniqueness
(2-Bromo-3-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a bromo group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |
InChI Key |
CKVUQQTVFYCJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


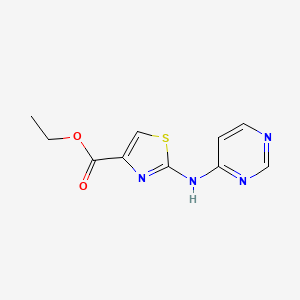
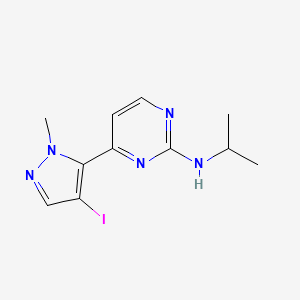
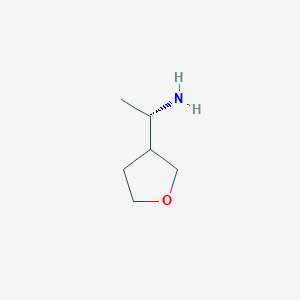
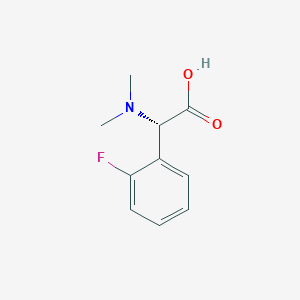
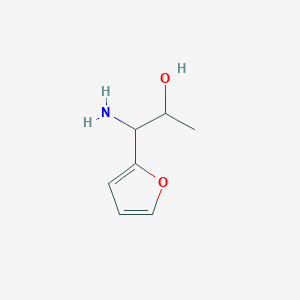
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
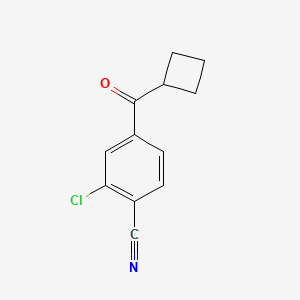
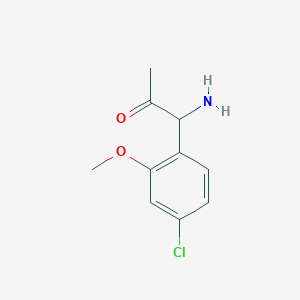
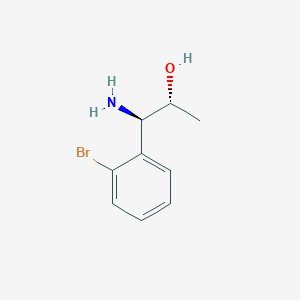
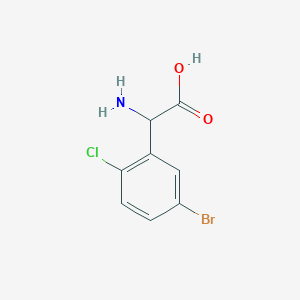
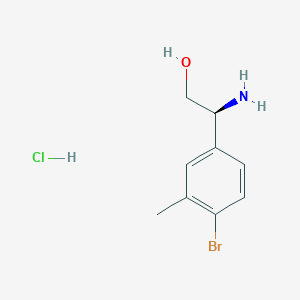
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
